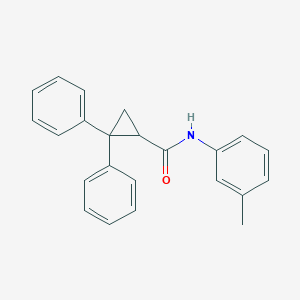![molecular formula C18H29N3O3S B5069639 N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5069639.png)
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide, also known as JNJ-42165279, is a novel small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular cyclic nucleotide signaling pathways, and its inhibition has been shown to have potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide selectively inhibits the PDE10A enzyme, which regulates the levels of intracellular cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn modulate downstream signaling pathways involved in neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate dopamine signaling in the brain, which is involved in the regulation of reward, motivation, and movement. In preclinical models, this compound has been shown to increase dopamine release and reduce dopamine turnover in the striatum, a key brain region involved in motor control and reward processing. This compound has also been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide is a highly selective inhibitor of PDE10A, which makes it a valuable tool for studying the role of this enzyme in various neurological and psychiatric disorders. However, the high potency of this compound may also limit its use in certain experimental settings, as it may lead to off-target effects or toxicity. Additionally, the limited solubility of this compound may also pose challenges in experimental design and dosing.
Zukünftige Richtungen
Future research on N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide may focus on its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, further studies may investigate the underlying mechanisms of this compound's effects on dopamine signaling and synaptic plasticity, as well as its potential interactions with other signaling pathways involved in neurotransmission. Finally, the development of more potent and selective PDE10A inhibitors may also provide valuable insights into the role of this enzyme in health and disease.
Synthesemethoden
The synthesis of N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide involves the reaction of N-benzyl-3-piperidinyl-N-methylpropanamide with dimethyl sulfone in the presence of a base catalyst. The resulting product is then purified using chromatographic techniques to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-methylpropanamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. In these studies, this compound has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine signaling in the brain.
Eigenschaften
IUPAC Name |
N-benzyl-3-[1-(dimethylsulfamoyl)piperidin-4-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-19(2)25(23,24)21-13-11-16(12-14-21)9-10-18(22)20(3)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXUCCPOQKJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CCC(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)thio]-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5069568.png)
![2,3-dimethoxy-5-(3-nitrophenyl)indeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5069582.png)
![4-(4-methoxy-2-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5069583.png)
![N-(1-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5069588.png)

![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(2-fluorophenyl)butanamide](/img/structure/B5069594.png)
![1-(2-furoyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B5069606.png)







